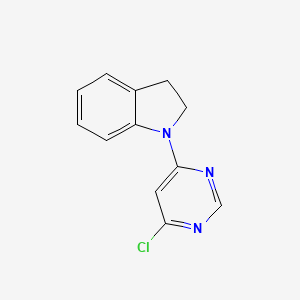

1-(6-Chloro-4-pyrimidinyl)indoline

Übersicht

Beschreibung

“1-(6-Chloro-4-pyrimidinyl)indoline” is a chemical compound with the molecular formula C12H10ClN3 . It is listed under the CAS Number 293292-33-8 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 231.681 Da .

Wissenschaftliche Forschungsanwendungen

Rhodium(III)-Catalyzed C–H Amination

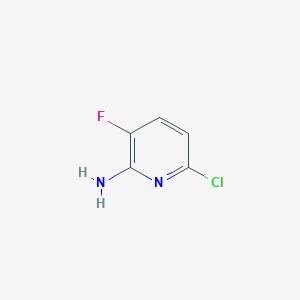

1-(6-Chloro-4-pyrimidinyl)indoline is utilized in the rhodium(III)-catalyzed C–H functionalization of indolines with anthranils. This process efficiently produces C7-aminated indoline derivatives with excellent site-selectivity and functional group compatibility. These derivatives are significant as they provide facile access to synthetic building blocks for biologically interesting heterocycles (Mishra et al., 2017).

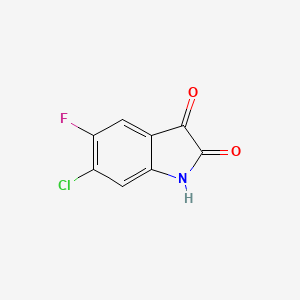

Synthesis of Pyrimidine Derivatives

The compound is used in synthesizing various derivatives like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, which have applications in kinase research areas. These compounds serve as novel scaffolds in pharmaceutical research (Cheung et al., 2001).

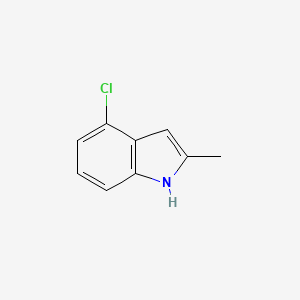

Electrophilic Cyclization Reactions

This compound undergoes electrophilic cyclization reactions under silver nitrate catalysis to form annulated pyridine derivatives. This reaction pathway is unique due to the release of indole as an unusual but efficient neutral leaving group (Ghavtadze et al., 2010).

Corrosion Inhibition

Spiropyrimidinethiones derivatives, synthesized from this compound, have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. These studies are significant for understanding the protective mechanisms in industrial applications (Yadav et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Indoline compounds, including “1-(6-Chloro-4-pyrimidinyl)indoline”, hold promise in various fields, particularly in drug discovery. They are found in a large number of natural products and have been formally studied in recent years. With ongoing research, indoline derivatives are expected to play a greater role in the medical field .

Wirkmechanismus

Target of Action

Indole derivatives, which include 1-(6-chloro-4-pyrimidinyl)indoline, are known to interact with various biological targets .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, in general, are known to influence a variety of biochemical pathways .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Eigenschaften

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEMHHFXNIKRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

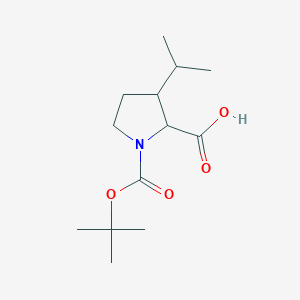

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

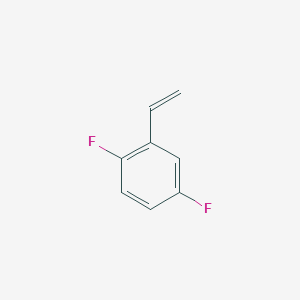

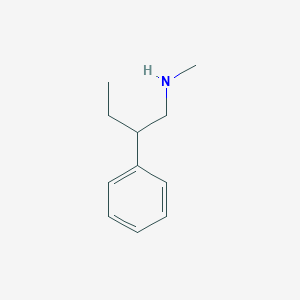

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)

![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)